molecular formula C23H25NO5 B2919079 4-Cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxybutanoic acid CAS No. 2000175-42-6

4-Cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxybutanoic acid

Cat. No. B2919079
CAS RN: 2000175-42-6
M. Wt: 395.455
InChI Key: ORNJJNYXYQHEIC-UHFFFAOYSA-N
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Description

The compound is a derivative of butanoic acid, which is a four-carbon carboxylic acid. It has a cyclopropyl group (a three-carbon ring) and a methoxy group (an oxygen atom bonded to a methyl group) attached to the fourth carbon. The second carbon has a carbonylamino group, which is further modified with a 9H-fluoren-9-ylmethoxy group. The fluorenyl group is a large, polycyclic aromatic group, which could impart significant hydrophobicity to the molecule .


Molecular Structure Analysis

The molecule contains a mix of sp3 hybridized carbons (in the butanoic acid backbone and the cyclopropyl group) and sp2 hybridized carbons (in the fluorenyl group). This could give the molecule a mix of rigid, planar sections and more flexible, non-planar sections .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. The presence of the large, hydrophobic fluorenyl group could make the compound insoluble in water, while the carboxylic acid group could allow it to form hydrogen bonds .

Scientific Research Applications

Synthesis of α-Amino Acids

The molecule has been utilized in the synthesis of α-amino acids, demonstrating a new principle for amino acid synthesis. The process involves nucleophilic ring opening of aryl α-nitrocyclopropanecarboxylates, leading to the production of 2-nitrobutanoates. This method shows a unique approach to producing γ-substituted α-amino acids, highlighting the molecule's role as a 'homo-Michael acceptor' in the synthesis process (Seebach, Häner, & Vettiger, 1987).

Peptide Synthesis and Protection

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, part of the molecule, is widely used for the protection of hydroxy-groups in peptide synthesis. This versatile protecting group can be removed conveniently while maintaining the integrity of other sensitive groups in the molecule, showcasing its utility in complex peptide synthesis (Gioeli & Chattopadhyaya, 1982). Additionally, its application extends to the protection of amide bonds in peptides, aiding in the synthesis of peptides with 'difficult sequences' by preventing interchain association during solid-phase peptide synthesis (Johnson, Quibell, Owen, & Sheppard, 1993).

Oligomer Synthesis

The molecule has been used in the synthesis of oligomers derived from amide-linked neuraminic acid analogues. This application demonstrates the efficient synthesis of oligomers, varying in length, through solid-phase synthesis, indicating its potential in creating complex biomolecular structures (Gregar & Gervay-Hague, 2004).

Enzyme-activated Surfactants

In an innovative application, N-Fluorenyl-9-methoxycarbonyl-protected amino acids, which include the core structure of the molecule , have been employed as surfactants for carbon nanotubes. These surfactants can be converted into enzymatically activated forms, creating homogeneous aqueous nanotube dispersions on-demand, showcasing a novel intersection of organic chemistry and nanotechnology (Cousins et al., 2009).

Safety And Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. Standard safety procedures should be followed when handling it .

Future Directions

The future directions for research would depend on the intended use of the compound. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

4-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c1-28-21(14-10-11-14)12-20(22(25)26)24-23(27)29-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-21H,10-13H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNJJNYXYQHEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclopropyl-4-methoxybutanoic acid

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